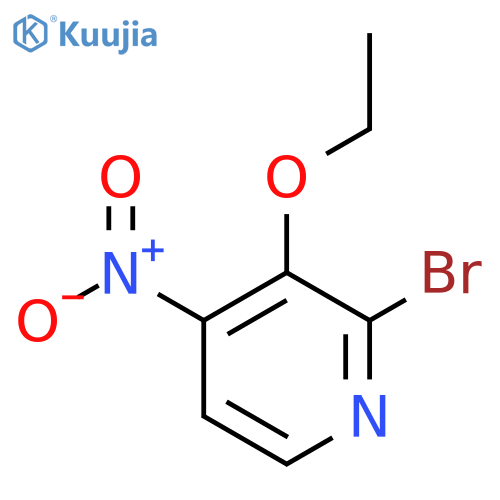Cas no 1807233-76-6 (2-Bromo-3-ethoxy-4-nitropyridine)

1807233-76-6 structure
商品名:2-Bromo-3-ethoxy-4-nitropyridine
CAS番号:1807233-76-6
MF:C7H7BrN2O3
メガワット:247.046080827713
CID:4900674
2-Bromo-3-ethoxy-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-ethoxy-4-nitropyridine
-
- インチ: 1S/C7H7BrN2O3/c1-2-13-6-5(10(11)12)3-4-9-7(6)8/h3-4H,2H2,1H3
- InChIKey: NPIOUHMNQKVVPR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CN=1)[N+](=O)[O-])OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 185
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 2
2-Bromo-3-ethoxy-4-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013281-1g |
2-Bromo-3-ethoxy-4-nitropyridine |
1807233-76-6 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
| Alichem | A029013281-250mg |
2-Bromo-3-ethoxy-4-nitropyridine |
1807233-76-6 | 95% | 250mg |
$980.00 | 2022-03-31 |
2-Bromo-3-ethoxy-4-nitropyridine 関連文献
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
1807233-76-6 (2-Bromo-3-ethoxy-4-nitropyridine) 関連製品
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量